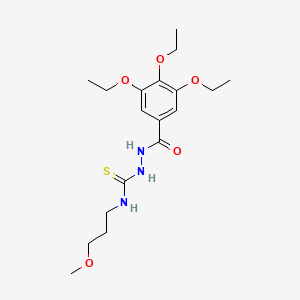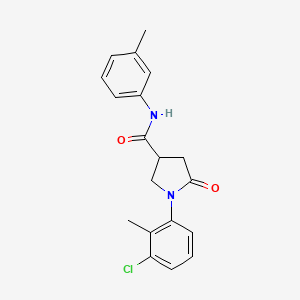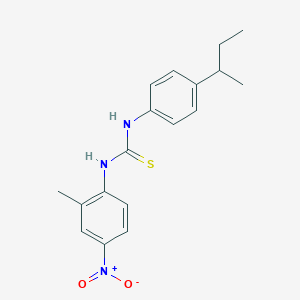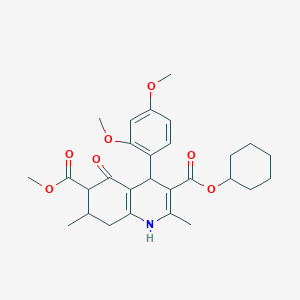![molecular formula C17H20N2O3S2 B4120161 N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4120161.png)
N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide
Descripción general
Descripción
N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide, also known as MSMA, is a compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
The mechanism of action of N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide involves the inhibition of the NF-κB pathway, which is a signaling pathway involved in the regulation of cell survival, proliferation, and inflammation. N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has been found to have a low toxicity profile and does not cause significant changes in body weight or organ weight in animal models. However, N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has been found to cause a decrease in the levels of glutathione, which is an antioxidant involved in the protection of cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide in lab experiments include its ability to inhibit the growth of cancer cells and its low toxicity profile. However, the limitations of using N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide include its limited solubility in water and its potential to cause a decrease in the levels of glutathione.
Direcciones Futuras
For N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide research include the development of more efficient synthesis methods, the investigation of its potential applications in combination with other cancer therapies, and the exploration of its potential applications in other diseases such as inflammation and autoimmune disorders. Additionally, the development of N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide derivatives with improved solubility and specificity for cancer cells is an area of interest for future research.
Conclusion:
In conclusion, N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide is a compound with potential applications in cancer research due to its ability to inhibit the growth of cancer cells through the inhibition of the NF-κB pathway. While N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has advantages such as its low toxicity profile, it also has limitations such as its limited solubility in water. Future research on N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide will focus on the development of more efficient synthesis methods, the investigation of its potential applications in combination with other cancer therapies, and the exploration of its potential applications in other diseases.
Aplicaciones Científicas De Investigación
N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has been found to have potential applications in cancer research due to its ability to inhibit the growth of cancer cells. Studies have shown that N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide can induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes involved in the process of apoptosis. N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the invasion and metastasis of cancer cells.
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13(17(20)18-15-11-7-8-12-16(15)23-2)19(24(3,21)22)14-9-5-4-6-10-14/h4-13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTBXPSTUKZINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate](/img/structure/B4120103.png)
![N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4120106.png)
![ethyl 5-benzyl-2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4120116.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4120125.png)
![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120129.png)
![N-[(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4120137.png)


![N-1,3-benzothiazol-2-yl-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4120175.png)

![N-(4-chlorobenzyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4120188.png)